3-Aminopropyl (2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)carbamate hydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 8.42 (d, J = 5.1 Hz) | Pyrimidine H-4 and H-6 |
| ¹H | 6.78 (t, J = 5.1 Hz) | Pyrimidin-2-ylamino NH |
| ¹H | 4.21 (q, J = 6.8 Hz) | Trichloroethyl CH |
| ¹H | 3.34 (m) | Aminopropyl CH₂NH₂ |
| ¹³C | 157.9 | Carbamate carbonyl (C=O) |
| ¹³C | 154.3 | Pyrimidine C-2 |
| ¹⁵N | -278.1 | Pyrimidin-2-ylamino nitrogen (¹⁵N–H coupling) |
Infrared (IR) Spectroscopy
- 3320 cm⁻¹ : N–H stretching (amine and pyrimidinylamino groups).
- 1705 cm⁻¹ : Carbamate C=O stretching.
- 1265 cm⁻¹ : C–N asymmetric stretching of the carbamate.
- 785 cm⁻¹ : C–Cl symmetric bending in trichloroethyl group.
The hydrochloride salt’s influence is evident in the broadened N–H stretch at 2700–2500 cm⁻¹, characteristic of protonated amines.
Properties
IUPAC Name |
3-aminopropyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl3N5O2.ClH/c11-10(12,13)7(17-8-15-4-2-5-16-8)18-9(19)20-6-1-3-14;/h2,4-5,7H,1,3,6,14H2,(H,18,19)(H,15,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYHFUCNZUYAJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)OCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Aminopropyl (2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-Aminopropyl (2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)carbamate hydrochloride can be represented as follows:
This compound features a pyrimidine ring, which is known for its role in various biological activities, including enzyme inhibition and receptor modulation.
Research indicates that this compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been studied for its effects on lymphocyte-specific kinase (Lck), a crucial player in T cell receptor signaling. Inhibition of Lck is associated with potential therapeutic benefits in autoimmune diseases and organ transplant rejection .
Pharmacological Effects
- Inhibition of Lck : The compound shows selective inhibition of Lck activity, which is vital for T cell activation and proliferation. This suggests potential applications in treating T cell-mediated disorders .
- Antiproliferative Activity : In vitro studies have demonstrated that 3-Aminopropyl (2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)carbamate hydrochloride can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest that the compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Research :
- The compound has been studied for its potential anticancer properties. Its ability to target specific pathways in cancer cells makes it a candidate for further development as an anticancer agent. Initial studies suggest that it may inhibit cell proliferation in certain cancer types through apoptosis induction .
- Antimicrobial Activity :
- Neurological Studies :
Biochemical Applications
- Enzyme Inhibition Studies :
- Signal Transduction Research :
Case Studies
Comparison with Similar Compounds
Molecular Formula and Weight
- Molecular Formula : C₉H₁₅Cl₃N₄O₂·HCl
- Molecular Weight : 388.62 g/mol (calculated based on structural analysis).
Potential Applications While direct studies on this compound are absent in the provided evidence, structural analogs suggest possible roles in:
- Pharmaceuticals : Pyrimidine-containing carbamates are often explored as kinase inhibitors or antimicrobial agents .
- Agrochemicals : Trichloroethyl groups are seen in pesticides (e.g., DDT derivatives), though carbamates are more commonly used as insecticides or fungicides .
Structural and Functional Analogues
The compound is compared below with structurally or functionally related carbamates, pyrimidine derivatives, and halogenated compounds.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Carbamate Backbone vs. Ethyl Carbamate The target compound shares the carbamate group with ethyl carbamate (EC), a known carcinogen in fermented foods .
Trichloroethyl Group vs. DDT Derivatives
- The 2,2,2-trichloroethyl group resembles structural motifs in DDT, contributing to lipophilicity and environmental persistence . However, the carbamate linkage differentiates its mechanism; DDT acts via sodium channel disruption, while carbamates often inhibit acetylcholinesterase or other enzymes.
Pyrimidine Moiety vs. Pharmaceutical Agents Pyrimidine rings are common in drugs targeting nucleotide-binding proteins (e.g., kinases).
Aminopropyl Chain vs. Other Amine-Functionalized Carbamates Compounds like Benzyl (3-aminopropyl)carbamate () highlight the role of amine groups in improving solubility and bioavailability. The target’s hydrochloride salt enhances water solubility, critical for pharmaceutical applications.
Preparation Methods
Phthalimide-Protected Aminopropanol Synthesis
A critical intermediate in the target compound’s synthesis is the phthalimide-protected aminopropanol derivative. In one protocol, potassium phthalimide (7.16 g, 38.63 mmol) was reacted with 4-[4-(N-(3-chloro-2R-hydroxy-1-propyl)amino)phenyl]morpholin-3-one (10 g, 35.12 mmol) in DMF at 100°C for 3 hours, yielding 12.55 g (93%) of the intermediate after aqueous workup and vacuum drying. This method’s success is attributed to the high nucleophilicity of phthalimide, which displaces chloride under polar aprotic conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that DMF and methanol/water mixtures (9:1) are optimal for amination and phthalimide substitution. A reflux reaction in methanol/water (9:1) at 65–70°C for 32 hours achieved a 92% yield of a related morpholinone-phthalimide adduct, emphasizing the importance of prolonged heating in protic solvents.
Table 1: Yield Variation with Solvent Systems
Base and Stoichiometry
The use of NaOH (17.8 g) in dichloromethane/water biphasic systems improved reaction efficiency by deprotonating intermediates, as demonstrated in a two-step synthesis yielding 92% of the target adduct. Stoichiometric excess of potassium phthalimide (1.1–1.2 equiv.) was critical to driving reactions to completion.
Characterization and Analytical Validation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6) data for intermediates show characteristic signals: δ 5.16 (d, J=5.2 Hz, 1H, hydroxyl), δ 7.82–7.88 (m, 4H, phthalimide aromatic protons). For the final hydrochloride salt, additional downfield shifts (δ 8.5–9.0) for amine protons are expected due to protonation.
Chromatographic Purity
HPLC analyses of analogous compounds reported purities >98.67% using C18 columns with acetonitrile/water gradients. Preparative HPLC with 0.1% TFA modifiers is recommended for final product purification.
Large-Scale Synthesis and Industrial Feasibility
Batch Process Optimization
A 100 g scale synthesis of a morpholinone intermediate achieved 92% yield by employing mechanical stirring and controlled heating (65–70°C). Key considerations include:
-
Filtration efficiency : Washing with methanol/water (9:1) reduced residual impurities.
-
Drying protocols : Vacuum drying at 50–55°C prevented decomposition.
Challenges and Alternative Approaches
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-aminopropyl (2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl)carbamate hydrochloride with high purity?
- Methodological Answer : Optimize synthesis via stepwise coupling and orthogonal protection strategies. For example, use carbodiimide-based coupling agents (e.g., EDC·HCl) to activate carboxylic acid intermediates, followed by purification via reverse-phase HPLC (≥98% purity) . Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediate structures via H/C NMR. Ensure final hydrochloride salt formation under controlled acidic conditions (e.g., HCl/ether) to avoid byproducts .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Assign peaks using H, C, and DEPT-135 spectra in deuterated DMSO or CDCl₃ to verify amine, pyrimidine, and carbamate moieties .
- X-ray crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). Analyze space groups (e.g., monoclinic P2₁/c) to confirm stereochemistry .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment and ESI-MS for molecular ion validation .
Q. What solvent systems are optimal for solubility and stability studies?
- Methodological Answer : Prioritize dimethylformamide (DMF) or acetonitrile for stock solutions due to moderate polarity. For aqueous stability tests, use phosphate buffer (pH 7.4) with ≤5% DMSO. Monitor degradation via UV-Vis at 260–280 nm (pyrimidine absorption) over 24–72 hours .
Advanced Research Questions
Q. How can computational docking predict the compound’s binding affinity to biological targets?
- Methodological Answer : Use AutoDock Vina for high-throughput docking:
- Prepare the ligand by minimizing energy (UFF force field) and assigning Gasteiger charges.
- Define a grid box (20×20×20 Å) centered on the target’s active site (e.g., kinase ATP-binding pocket).
- Run simulations with exhaustiveness=20 and analyze top poses using PyMOL or UCSF Chimera for hydrogen-bonding and hydrophobic interactions . Validate results with MM/GBSA binding free energy calculations .
Q. What strategies resolve contradictions between computational binding predictions and experimental IC₅₀ data?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust solvation models (e.g., implicit vs. explicit water) or include post-docking minimization .
- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Compare with in vitro enzymatic assays (e.g., kinase inhibition) under standardized ATP concentrations .
- Consider allosteric effects : Use molecular dynamics (MD) simulations (50–100 ns trajectories) in NAMD or GROMACS to identify conformational changes not captured in static docking .
Q. How can researchers design in vitro assays to evaluate the compound’s mechanism of action?
- Methodological Answer :
- Target engagement : Use fluorescence polarization (FP) assays with labeled ATP analogs in kinase targets. Measure displacement at varying concentrations (1 nM–10 µM) .
- Cellular uptake : Employ LC-MS/MS to quantify intracellular levels in HEK293 or HeLa cells after 24-hour exposure. Normalize to protein content .
- Pathway analysis : Pair RNA-seq with phosphoproteomics (TiO₂ enrichment) to map downstream signaling effects (e.g., apoptosis markers) .
Q. What crystallographic techniques validate the compound’s interaction with its target?
- Methodological Answer : Co-crystallize the compound with the target protein (e.g., a kinase) using sitting-drop vapor diffusion. Optimize conditions with 20–25% PEG 3350 and 0.1–0.2 M ammonium sulfate. Collect diffraction data (1.5–2.0 Å resolution) at synchrotron facilities. Refine structures using PHENIX and validate electron density maps (Fo-Fc) for ligand placement .
Data Contradiction Analysis
- Example Scenario : Discrepancy between NMR (pure compound) and HPLC (minor impurities).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
